

Spectroscopic and Synthetic Profile of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-(1-Adamantyl)-3-thiosemicarbazide

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for the synthesis of **4-(1-adamantyl)-3-thiosemicarbazide**. This key intermediate is utilized in the synthesis of various thiosemicarbazone derivatives with potential pharmacological activities.

Summary of Spectroscopic Data

While extensive spectroscopic data for the derivatives of **4-(1-adamantyl)-3-thiosemicarbazide** are available, detailed experimental spectra for the parent compound itself are not widely published. This guide, therefore, presents a combination of reported data and general spectroscopic characteristics expected for this molecule based on its structure and data from closely related compounds.

Table 1: Physicochemical and Spectroscopic Data for **4-(1-Adamantyl)-3-thiosemicarbazide**

Property	Data
Molecular Formula	C ₁₁ H ₁₉ N ₃ S
Molecular Weight	225.35 g/mol
CAS Number	52662-65-4
Melting Point	196-197 °C
¹ H NMR (DMSO-d ₆)	Predicted chemical shifts are provided in the text.
¹³ C NMR (DMSO-d ₆)	Predicted chemical shifts are provided in the text.
IR (KBr, cm ⁻¹)	Key vibrational bands are discussed in the text.
Mass Spec (ESI-MS)	Predicted m/z values are provided in the text.

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage and the thiosemicarbazide moiety. The adamantyl group protons would appear as a set of broad multiplets in the upfield region, typically between δ 1.60 and 2.10 ppm. The protons of the NH and NH₂ groups of the thiosemicarbazide chain would appear as exchangeable signals further downfield.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbons of the adamantyl cage. The thiocarbonyl carbon (C=S) would be observed at a characteristic downfield shift, typically in the range of δ 180-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(1-adamantyl)-3-thiosemicarbazide** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the NH and NH₂ groups.

- C-H stretching: Sharp peaks just below 3000 cm^{-1} for the adamantyl C-H bonds.
- N-H bending: A band around $1600\text{-}1650\text{ cm}^{-1}$.
- C=S stretching: A strong absorption band in the region of $1000\text{-}1250\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion peak $[\text{M}+\text{H}]^+$ at $\text{m/z } 226.1$.

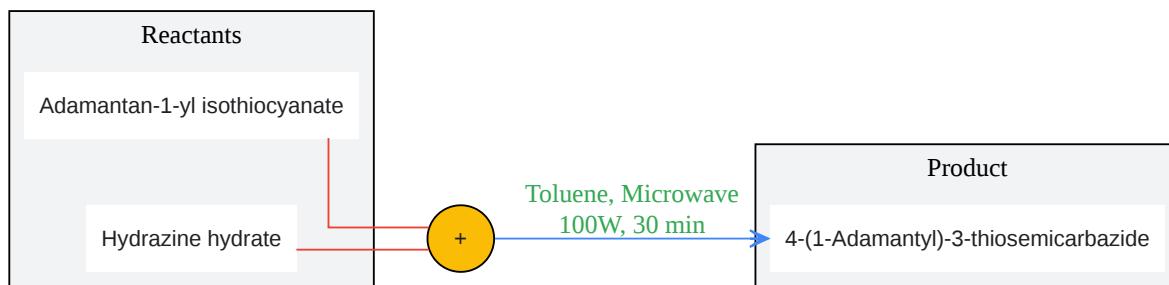
Experimental Protocols

The synthesis of **4-(1-adamantyl)-3-thiosemicarbazide** is a key step in the development of novel thiosemicarbazone-based compounds.[1][2][3]

Synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide

A widely adopted method for the synthesis of **4-(1-adamantyl)-3-thiosemicarbazide** involves the reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate.[1]

Reaction Scheme:



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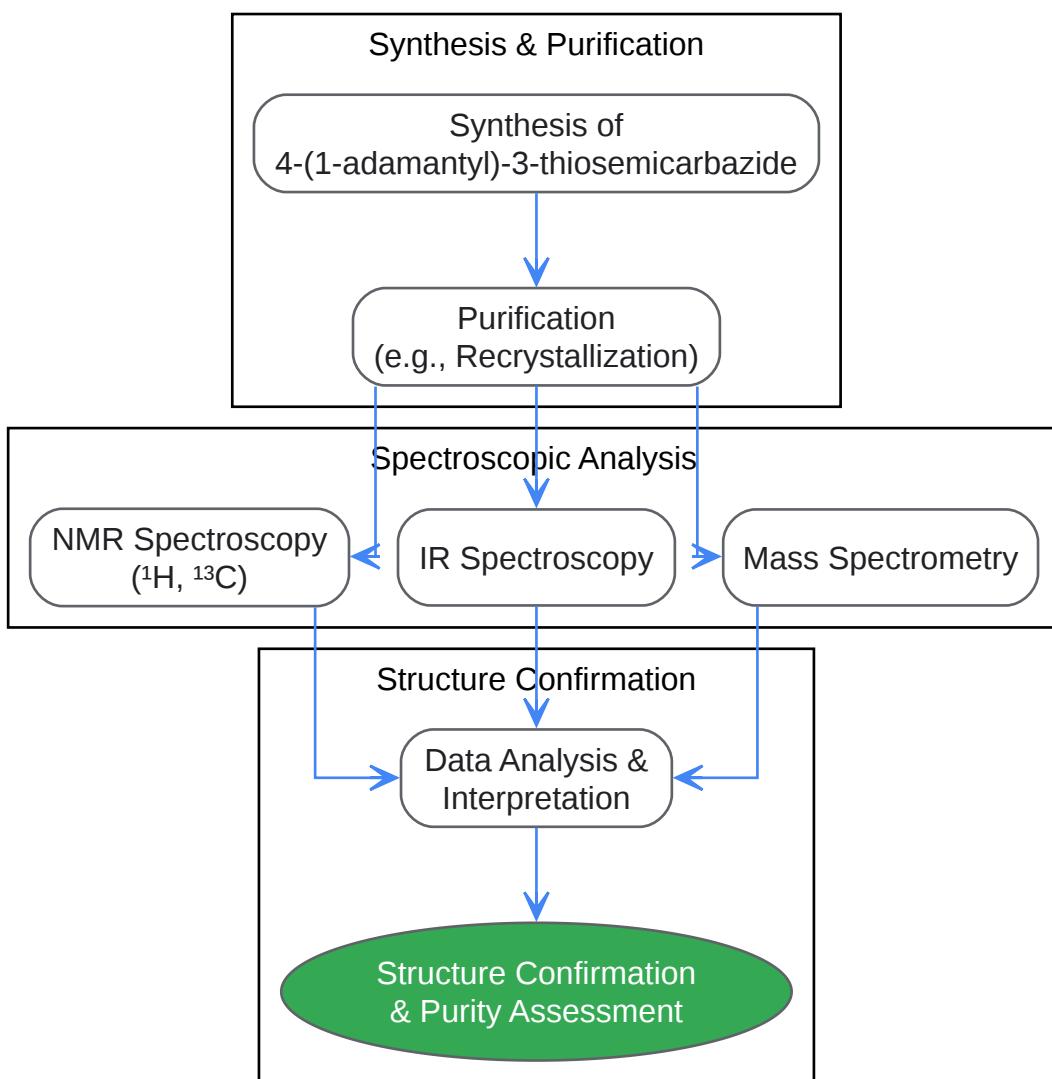
Caption: Synthesis of **4-(1-adamantyl)-3-thiosemicarbazide**.

Detailed Methodology:

- Reactant Preparation: Adamantan-1-yl isothiocyanate is dissolved in a suitable solvent, such as toluene.
- Reaction: An 80% solution of hydrazine hydrate is added to the solution of adamantan-1-yl isothiocyanate.
- Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 100 W for 30 minutes.^[1]
- Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a suitable solvent and dried to yield **4-(1-adamantyl)-3-thiosemicarbazide**.

Logical Workflow for Spectroscopic Analysis

The characterization of the synthesized **4-(1-adamantyl)-3-thiosemicarbazide** follows a standard analytical workflow to confirm its structure and purity.



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Caption: Workflow for the synthesis and spectroscopic characterization.

This technical guide provides a foundational understanding of the spectroscopic properties and synthesis of **4-(1-adamantyl)-3-thiosemicarbazide**. While detailed experimental spectra for this specific compound are not readily available in the literature, the provided information, based on established chemical principles and data from related structures, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332479#spectroscopic-data-nmr-ir-mass-spec-for-4-1-adamantyl-3-thiosemicarbazide>]

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